molecular formula C11H18O2 B8285551 alpha-n-Hexylfurfuryl alcohol

alpha-n-Hexylfurfuryl alcohol

Cat. No. B8285551
M. Wt: 182.26 g/mol
InChI Key: VAQHAZJXEIUTLV-UHFFFAOYSA-N
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Patent
US04496767

Procedure details

In an autoclave, there were charged α-n-hexylfurfuryl alcohol (I-4) (18.2 g), water (910 g) and a buffer solution (0.6 g) comprising sodium acetate and acetic acid adjusted to pH 4.7. The resultant mixture was stirred at 110° C. under a nitrogen stream. After completion of the reaction, the reaction mixture was cooled and extracted with toluene. Removal of toluene from the extract gave a mixture (15.65 g) of 2-n-hexyl-3-hydroxy-4-cyclopentenone (II-4) and 2-n-hexyl-4-hydroxy-2-cyclopentenone (III-4). Yield, 86%.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
910 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7](O)[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].O.C([O-])(=[O:17])C.[Na+]>C(O)(=O)C>[CH2:1]([CH:7]1[CH:8]([OH:12])[CH:9]=[CH:10][C:11]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
C(CCCCC)C(C1=CC=CO1)O
Name
Quantity
910 g
Type
reactant
Smiles
O
Step Two
Name
solution
Quantity
0.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
Removal of toluene from the extract

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1C(C=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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